molecular formula C17H17N3O2 B12028963 1,3-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 618098-09-2

1,3-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B12028963
CAS No.: 618098-09-2
M. Wt: 295.34 g/mol
InChI Key: MCSISKYQAXAWGQ-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of two methoxyphenyl groups attached to a pyrazole ring, which is further substituted with an amine group at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate catalyst to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems can help in monitoring the reaction progress and making necessary adjustments in real-time.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

1,3-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-methoxyphenyl)-1,3-propanedione: A diketone compound with similar methoxyphenyl groups.

    3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: A pyrazole derivative with a carbothioamide group.

    4,4′-(Arylmethylene)-bis-(1H-pyrazol-5-ols): Compounds with a similar pyrazole core structure.

Uniqueness

1,3-Bis(4-methoxyphenyl)-1H-pyrazol-5-amine is unique due to the presence of both methoxyphenyl groups and an amine group on the pyrazole ring

Properties

CAS No.

618098-09-2

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2,5-bis(4-methoxyphenyl)pyrazol-3-amine

InChI

InChI=1S/C17H17N3O2/c1-21-14-7-3-12(4-8-14)16-11-17(18)20(19-16)13-5-9-15(22-2)10-6-13/h3-11H,18H2,1-2H3

InChI Key

MCSISKYQAXAWGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)OC

Origin of Product

United States

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